molecular formula C20H21N3O4S B15006707 2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate

2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate

Cat. No.: B15006707
M. Wt: 399.5 g/mol
InChI Key: KSFCJBXQZYBTID-UHFFFAOYSA-N
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Description

2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate is an organic compound that features a benzisothiazole ring fused with a piperazine moiety and an ethyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate typically involves the following steps:

    Formation of Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions.

    Piperazine Derivatization: The benzisothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine-benzisothiazole intermediate.

    Esterification: The final step involves the esterification of the piperazine-benzisothiazole intermediate with benzoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzisothiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-1,2-benzisothiazol-3-yl)amino-4-methylpentanoic acid
  • 4-[(1,1-dioxo-1,2-benzisothiazol-3-yl)thio]benzoic acid

Uniqueness

2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate is unique due to its combination of a benzisothiazole ring, piperazine moiety, and ethyl benzoate group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl benzoate

InChI

InChI=1S/C20H21N3O4S/c24-20(16-6-2-1-3-7-16)27-15-14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)28(25,26)21-19/h1-9H,10-15H2

InChI Key

KSFCJBXQZYBTID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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